molecular formula C6H17NO2Si B1293533 3-(Dimethoxymethylsilyl)propylamine CAS No. 3663-44-3

3-(Dimethoxymethylsilyl)propylamine

Cat. No. B1293533
CAS RN: 3663-44-3
M. Wt: 163.29 g/mol
InChI Key: ZYAASQNKCWTPKI-UHFFFAOYSA-N
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Description

3-(Dimethoxymethylsilyl)propylamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various amine derivatives and silyl compounds, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, the synthesis and characterization of a disubstituted indene derivative with a dimethylsilyl group is described, which suggests that silyl groups are of interest in the field of organic chemistry for their ability to form stable complexes with metals .

Synthesis Analysis

The papers provided do not specifically address the synthesis of 3-(Dimethoxymethylsilyl)propylamine. However, they do provide examples of the synthesis of related compounds. For example, the synthesis of a disubstituted indene derivative with a dimethylsilyl group is detailed, indicating that such compounds can be synthesized and characterized using techniques such as NMR and mass spectroscopy . This suggests that similar methods could potentially be applied to the synthesis and analysis of 3-(Dimethoxymethylsilyl)propylamine.

Molecular Structure Analysis

While the molecular structure of 3-(Dimethoxymethylsilyl)propylamine is not directly analyzed in the provided papers, the structure of a related compound, a disubstituted indene derivative, is characterized using NMR spectroscopy . This indicates that NMR is a valuable tool for analyzing the molecular structure of silyl-containing compounds, which could be relevant for understanding the structure of 3-(Dimethoxymethylsilyl)propylamine.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-(Dimethoxymethylsilyl)propylamine. However, they do mention the reactivity of other amine derivatives. For instance, 2,3-dimethyl-2-butylamine derivatives are shown to have potent effects on potassium currents in rat tail arterial smooth muscle cell membranes, suggesting that the amine side chain plays a significant role in the compound's reactivity . This could imply that the amine group in 3-(Dimethoxymethylsilyl)propylamine may also confer specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethoxymethylsilyl)propylamine are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds. For example, the hypotensive and cardiac-modulating properties of 2,3-dimethyl-2-butylamine derivatives are dependent on their amino group substituents , and the inclusion complex of 3,3-dimethylbutylamine with beta-cyclodextrin shows specific interactions and encapsulation behavior . These findings suggest that the physical and chemical properties of amine and silyl derivatives can be quite diverse and are influenced by their specific substituents and interactions with other molecules.

Scientific Research Applications

Carbohydrate Chemistry

3-(Dimethylamino)-1-propylamine (DMAPA) is utilized in carbohydrate chemistry for anomeric deacylation reactions to produce 1-O deprotected sugars, useful as precursors for imidate glycosyl donors. It's also effective in removing excess reagents like benzoyl chloride and tosyl chloride, simplifying purification processes (Andersen, Heuckendorff, & Jensen, 2015).

Carbon Dioxide Capture

Research indicates that DMAPA shows high efficiency in capturing carbon dioxide (CO2), outperforming other benchmark amines. Its solubility in aqueous solutions was measured under various conditions, demonstrating its potential in CO2 absorption technologies (Nath & Henni, 2020).

Synthetic Organic Chemistry

3-(3,4-Dimethoxyphenyl)-propylamine is used in synthesizing 1-aralkyl-dihydro-2-benzazepines, which are then reduced to produce specific compounds. This illustrates its role in complex organic synthesis processes (Berney & Jauner, 1976).

Physical Property Analysis of Aqueous Solutions

DMAPA is studied for its impact on the physical properties of aqueous solutions, such as density, speed of sound, dynamic viscosity, and surface tension. These studies are crucial for understanding its behavior in separation processes of acidic gases (Blanco et al., 2017).

Biomaterials and Regenerative Medicine

DMAPA is used in grafting propylamine and butylamine to hyaluronan (HA), significantly altering HA's viscoelastic properties. This is valuable for bioink and hydrogel preparation in drug delivery and regenerative medicine (Petta et al., 2016).

Reaction Mechanism Studies

DMAPA's involvement in the multicomponent reaction with propylamine and dimethyl acetylenedicarboxylate is explored through DFT studies, providing insights into complex chemical reaction mechanisms (Zhu et al., 2013).

Safety And Hazards

This compound is classified as skin corrosion, Sub-category 1B . It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

The compound has been used in the synthesis of CsPbBr3@SiO2, which exhibits excellent optical properties and has potential applications in light-emitting diodes . The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic . This suggests potential future directions in the field of optoelectronics.

properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAASQNKCWTPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904533
Record name 3-(Dimethoxymethylsilyl)propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethylsilyl)propylamine

CAS RN

3663-44-3
Record name γ-Aminopropylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)propylamine
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Record name 3-(Dimethoxymethylsilyl)propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethoxymethylsilyl)propylamine
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Synthesis routes and methods I

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into the same reactor as used in Example 1, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C. After cooling, 1.7 parts of ethanol were added and distillation was carried out to give 36.2 parts of γ-aminopropylmethyldimethoxysilane boiling at 105° to 109° C./50 Torr. This corresponded to 74% yield based on the theoretical amount.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Zhang, P Cao, B Yang, Y Gao, X Hong… - ECS Journal of Solid …, 2020 - iopscience.iop.org
Embedding cesium lead bromide perovskite quantum dots (PQDs) into silica matrix has been proved as an efficient way to enhance the stability of PQDs. Here, we firstly report 3-(…
Number of citations: 3 iopscience.iop.org
L Zhang, Y Gao, P Cao, B Yang, X Zhang… - Journal of Electronic …, 2021 - Springer
The all-inorganic cesium lead halide perovskite CsPbBr 3 exhibits excellent optical properties such as large absorption cross-section, high fluorescence quantum yield (PLQY), and …
Number of citations: 1 link.springer.com
X Xu, W Yuan, P Liu, L Liu, Y Huang… - Polymer Composites, 2023 - Wiley Online Library
Thermosetting composites are a range of high‐performance materials with important applications in multiple fields. However, inaccessible damage such as microcracks ingress from the …
Y Geng, B Yang, M Shi, J Zou - Optical Materials, 2021 - Elsevier
Perovskite quantum dots (QDS) are promising candidate optoelectronics application materials for their excellent tuning performance and high photoluminescence quantum yield. Herein…
Number of citations: 3 www.sciencedirect.com
R Han, J Chen, F Wang, Y Sun, Y Hu, J Yang… - Journal of Electronic …, 2023 - Springer
In this work, a facile solution based on the supersaturated crystallization principle combined with an ion exchange strategy was employed for the preparation of all-inorganic lead halide …
Number of citations: 3 link.springer.com
XYX WU, X ZHAO, Y ZHANG, R YU, W HUANG
Number of citations: 0
刘畅, 杨红梅, 陈晋阳, 曾祥琼 - Journal of Shanghai …, 2021 - search.ebscohost.com
使用硅炕偶联剂3-氨丙基甲基二甲策基硅烧(3-(dimethoxymethylsilyl) propy! amine) 和不同斌化程度的斌化石墨烯(graphene oxide, GO) 在玻片表面采用浸渍法制备了一种在水环境下具有较…
Number of citations: 5 search.ebscohost.com

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